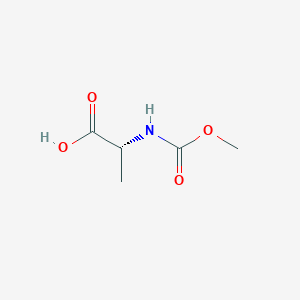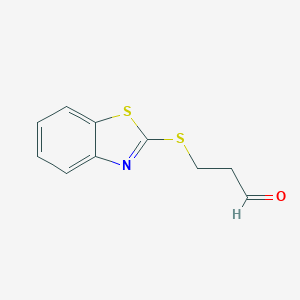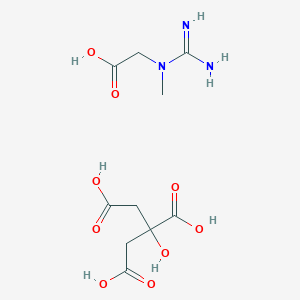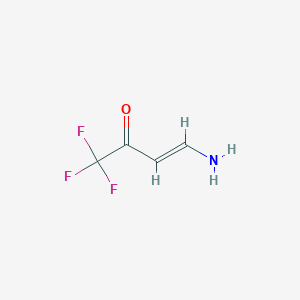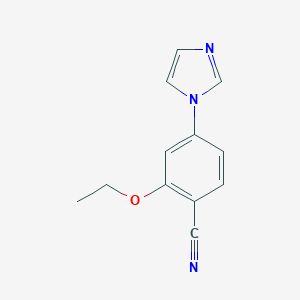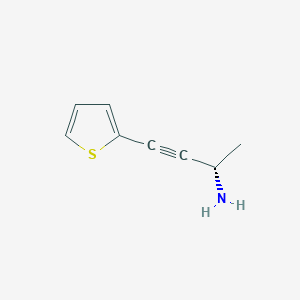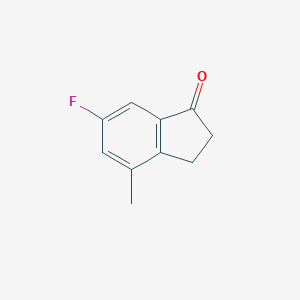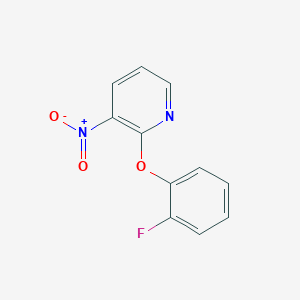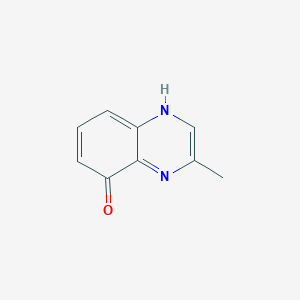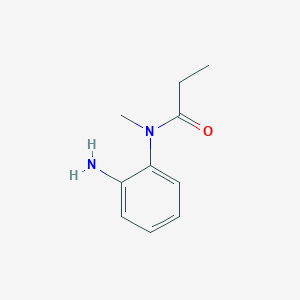
N-(2-aminophenyl)-N-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-aminophenyl)-N-methylpropanamide is a chemical compound that belongs to the class of amides. It is also known as N-(2-amino-1-methyl-2-oxoethyl) benzeneacetamide or N-methyl-2-(2-aminophenyl) propanamide. This compound has been widely studied for its various applications in scientific research, including its potential use as a drug for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of N-(2-aminophenyl)-N-methylpropanamide involves its ability to inhibit the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting the activity of COX enzymes, N-(2-aminophenyl)-N-methylpropanamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Efectos Bioquímicos Y Fisiológicos
N-(2-aminophenyl)-N-methylpropanamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been shown to reduce the expression of adhesion molecules, which play a role in the inflammatory response. Additionally, N-(2-aminophenyl)-N-methylpropanamide has been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(2-aminophenyl)-N-methylpropanamide in lab experiments include its ability to reduce inflammation, pain, and fever, making it a useful tool for studying the inflammatory response. Additionally, its ability to reduce the production of reactive oxygen species makes it a useful tool for studying oxidative stress. However, the limitations of using N-(2-aminophenyl)-N-methylpropanamide in lab experiments include its potential toxicity and its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(2-aminophenyl)-N-methylpropanamide. One direction is to further investigate its potential use as a drug for the treatment of various diseases, including arthritis, fever, and pain. Another direction is to investigate its potential use as a tool for studying the inflammatory response and oxidative stress. Additionally, future studies could investigate the potential toxicity of N-(2-aminophenyl)-N-methylpropanamide and its effects on various cell types.
Métodos De Síntesis
The synthesis of N-(2-aminophenyl)-N-methylpropanamide can be achieved through the reaction of N-methyl-2-(2-bromoethyl) propanamide with 2-aminobenzeneacetamide. This reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The resulting product is then purified through recrystallization to obtain pure N-(2-aminophenyl)-N-methylpropanamide.
Aplicaciones Científicas De Investigación
N-(2-aminophenyl)-N-methylpropanamide has been extensively studied for its potential use as a drug for the treatment of various diseases. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of diseases such as arthritis, fever, and pain.
Propiedades
Número CAS |
169330-11-4 |
|---|---|
Nombre del producto |
N-(2-aminophenyl)-N-methylpropanamide |
Fórmula molecular |
C10H14N2O |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
N-(2-aminophenyl)-N-methylpropanamide |
InChI |
InChI=1S/C10H14N2O/c1-3-10(13)12(2)9-7-5-4-6-8(9)11/h4-7H,3,11H2,1-2H3 |
Clave InChI |
INHBHUYKJITFKQ-UHFFFAOYSA-N |
SMILES |
CCC(=O)N(C)C1=CC=CC=C1N |
SMILES canónico |
CCC(=O)N(C)C1=CC=CC=C1N |
Sinónimos |
Propanamide, N-(2-aminophenyl)-N-methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



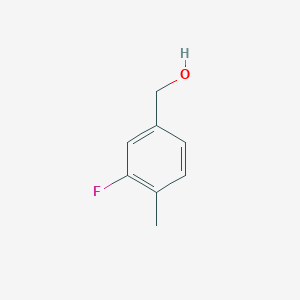
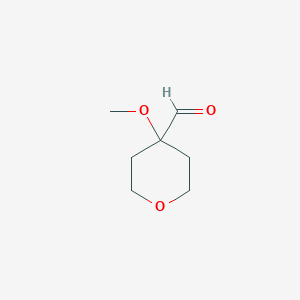
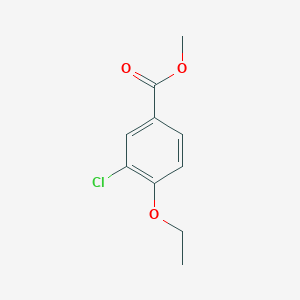
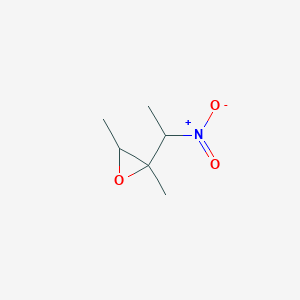
![Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate](/img/structure/B69000.png)
